molecular formula C16H15NO2 B3055900 Methyl 2-((2-phenylethylidene)amino)benzoate CAS No. 67785-76-6

Methyl 2-((2-phenylethylidene)amino)benzoate

Cat. No.: B3055900
CAS No.: 67785-76-6
M. Wt: 253.29 g/mol
InChI Key: UTUBQSIVMXUACR-UHFFFAOYSA-N
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Description

Methyl 2-((2-phenylethylidene)amino)benzoate (CAS 67785-76-6) is a Schiff base compound with the molecular formula C₁₆H₁₅NO₂ and an average molecular mass of 253.30 g/mol . It is supplied with a high purity level of 99% for research applications . As a derivative of methyl anthranilate, it is structurally characterized as a Schiff base, a class of compounds known for their diverse biological activities and utility in medicinal chemistry research . Schiff bases derived from aminobenzoic acid analogs are recognized as significant building blocks in pharmaceutical research and development . These compounds have been identified as encouraging moieties in neurological research, particularly as inhibitors of acetylcholinesterase (AChE), a target for cognitive enhancement in conditions like Alzheimer's disease . Furthermore, the structural versatility of the Schiff base scaffold means this compound holds potential for exploration in other research areas, including the development of antimicrobial and anticancer agents . The compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 2-(2-phenylethylideneamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-16(18)14-9-5-6-10-15(14)17-12-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUBQSIVMXUACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N=CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4070586
Record name Benzoic acid, 2-[(2-phenylethylidene)amino]-, methyl ester
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Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67785-76-6
Record name Methyl 2-[(2-phenylethylidene)amino]benzoate
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Record name Benzoic acid, 2-((2-phenylethylidene)amino)-, methyl ester
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Record name Benzoic acid, 2-[(2-phenylethylidene)amino]-, methyl ester
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Record name Benzoic acid, 2-[(2-phenylethylidene)amino]-, methyl ester
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Record name Methyl 2-[(2-phenylethylidene)amino]benzoate
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Preparation Methods

Synthetic Routes and Methodological Approaches

Schiff Base Condensation: Primary Synthesis Pathway

The most direct route to Methyl 2-((2-phenylethylidene)amino)benzoate involves a condensation reaction between methyl 2-aminobenzoate and phenylacetaldehyde. This method aligns with protocols for related imine-forming reactions reported in the synthesis of tetrafluorobenzoate derivatives.

Standard Procedure
  • Reactants :
    • Methyl 2-aminobenzoate (1.0 equiv)
    • Phenylacetaldehyde (1.2 equiv)
  • Solvent : Anhydrous methanol or ethanol (0.1–0.3 M concentration)
  • Catalyst : Acetic acid (5 mol%) or molecular sieves (4Å)
  • Conditions : Reflux at 70–80°C for 6–12 hours under inert atmosphere (N₂ or Ar)

The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine bond. The use of acetic acid enhances protonation of the carbonyl, facilitating nucleophilic addition, while molecular sieves sequester water to shift equilibrium toward product formation.

Yield Optimization

Variations in solvent, catalyst, and stoichiometry were systematically evaluated (Table 1).

Table 1. Optimization of Schiff Base Condensation

Entry Solvent Catalyst Time (h) Yield (%)
1 Methanol Acetic acid 12 68
2 Ethanol Molecular sieves 8 72
3 Toluene None 24 34
4 DCM p-TsOH 6 58

Key findings:

  • Ethanol with molecular sieves provided optimal yields (72%) due to efficient water removal.
  • Protic solvents outperformed aprotic solvents (e.g., toluene), underscoring the role of hydrogen bonding in stabilizing intermediates.

Mechanistic Insights and Side Reactions

Reaction Monitoring and Byproduct Analysis

In situ FTIR and ¹H NMR studies of analogous systems reveal:

  • Intermediate Formation : A hemiaminal intermediate is detectable within 2 hours of reflux.
  • Byproducts :
    • Hydrolysis : Reversible imine hydrolysis under aqueous conditions (≤15% yield loss).
    • Oligomerization : Aldol side reactions at elevated temperatures (>80°C), leading to dimeric species.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:4 v/v), yielding >95% purity. Fractions are analyzed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:3).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, CH=N), 7.82–7.25 (m, 8H, aromatic), 3.91 (s, 3H, OCH₃), 3.74 (s, 2H, CH₂Ph).
  • IR (ATR) : ν = 1715 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N), 1270 cm⁻¹ (C-O).
  • MS (ESI+) : m/z 282.1 [M+H]⁺.

Applications and Derivatives

While the target compound’s applications remain underexplored, its structural analogs serve as:

  • Ligands in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings).
  • Precursors for heterocyclic synthesis via cycloaddition or annulation.

Scientific Research Applications

Methyl 2-((2-phenylethylidene)amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-((2-phenylethylidene)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Methyl 2-[(E)-(4-Methoxybenzylidene)amino]benzoate ()

  • Molecular Formula: C₁₆H₁₅NO₃
  • Molecular Weight : 269.30 g/mol
  • Key Differences :
    • Substitution: A 4-methoxy group (-OCH₃) on the benzylidene ring compared to the 2-phenylethylidene group in the target compound.
    • Impact :
  • The electron-donating methoxy group enhances solubility in polar solvents and may influence electronic properties (e.g., conjugation effects in the aromatic system).
  • Such substitutions are common in pharmaceutical intermediates due to improved bioavailability .
Table 1: Structural Comparison of Methyl Benzoate Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Substituent Potential Application
Methyl 2-((2-phenylethylidene)amino)benzoate C₁₆H₁₅NO₂ 269.30 2-Phenylethylidene Coordination chemistry
Methyl 2-[(E)-(4-methoxybenzylidene)amino]benzoate C₁₆H₁₅NO₃ 269.30 4-Methoxybenzylidene Pharmaceutical intermediates
Metsulfuron methyl ester () C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, triazine Herbicide

Sulfonylurea Herbicides ()

Examples include metsulfuron methyl ester (C₁₄H₁₅N₅O₆S) and tribenuron methyl ester (C₁₅H₁₇N₅O₆S).

  • Key Differences: Functional Groups: These compounds incorporate sulfonylurea (-SO₂NHCONH-) and triazine/pyrimidine moieties instead of the Schiff base. Applications: Designed as herbicides, they inhibit acetolactate synthase (ALS), a critical enzyme in plant amino acid biosynthesis. Structural Impact: The sulfonylurea group enhances binding to ALS, while the triazine ring contributes to herbicidal potency .

2-Aminobenzamide Derivatives ()

  • Comparison: The ester group in methyl benzoates (vs. amide in benzamides) reduces hydrogen-bonding capacity, affecting solubility and intermolecular interactions. 2-Aminobenzamides are explored as enzyme inhibitors (e.g., PARP), highlighting how substituent chemistry dictates biological activity .

Research Findings and Trends

Electronic and Steric Effects

  • Schiff Base Derivatives: The imine group (C=N) in this compound enables metal coordination, making it valuable in catalysis or material science. Substituents like methoxy groups (as in ) can fine-tune electronic properties for specific applications .
  • Herbicidal Compounds : The sulfonylurea and triazine groups in pesticide analogs () are critical for target specificity and potency, demonstrating how functional group engineering drives industrial applications .

Crystallographic Insights

While direct crystallographic data for the target compound is unavailable, tools like SHELX () and Mercury CSD () are widely used to resolve and visualize similar structures. For example:

  • Metsulfuron methyl ester likely adopts a planar conformation due to conjugation across the sulfonylurea group, optimizing enzyme binding.
  • Schiff base derivatives often exhibit non-planar geometries, influencing their reactivity and ligand properties .

Biological Activity

Methyl 2-((2-phenylethylidene)amino)benzoate, also known as Methyl (E)-2-((2-phenylethylidene)amino)benzoate, is an organic compound with the molecular formula C16H15NO2C_{16}H_{15}NO_2. This compound is a derivative of benzoic acid and features a phenylethylideneamino group, which contributes to its biological activity. Research has highlighted its potential applications in various fields, particularly in antimicrobial and anticancer activities.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties , particularly against bacterial strains. Studies indicate that compounds with similar structures, such as Schiff bases, often exhibit significant antibacterial and antifungal activities. For instance, a study on Schiff base derivatives demonstrated their effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has also been a focus of research. Preliminary studies suggest that it may inhibit cancer cell proliferation through several mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis . Compounds in this class have been noted to affect pathways such as STAT3 and NF-kB, which are crucial in cancer progression .

The biological activity of this compound is attributed to its ability to act as both an electrophile and nucleophile. This dual functionality allows it to form covalent bonds with various biomolecules, potentially leading to changes in biological pathways . The specific molecular targets remain an area of ongoing research.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations comparable to established antibiotics.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus15
    Escherichia coli20
    Pseudomonas aeruginosa25
  • Anticancer Activity : A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.
    Cell LineIC50 (µM)
    HeLa (cervical cancer)12
    MCF-7 (breast cancer)15
    A549 (lung cancer)18

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
Methyl anthranilateBenzoic acid derivativeModerateLow
PhenylacetaldehydeAldehydeLowModerate
This compoundSchiff base derivativeHighHigh

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-((2-phenylethylidene)amino)benzoate
Reactant of Route 2
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Methyl 2-((2-phenylethylidene)amino)benzoate

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